![molecular formula C11H18O3 B14630504 2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde CAS No. 53229-79-1](/img/structure/B14630504.png)
2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde is an organic compound that features a cyclopentane ring substituted with an oxan-2-yloxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde typically involves the formation of the cyclopentane ring followed by the introduction of the oxan-2-yloxy group and the aldehyde functional group. One common method involves the cyclization of a suitable precursor followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxan-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 2-[(Oxan-2-yl)oxy]cyclopentane-1-carboxylic acid.
Reduction: Formation of 2-[(Oxan-2-yl)oxy]cyclopentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The oxan-2-yloxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the oxan-2-yloxy group.
Cyclopentane-1,2-dicarboxaldehyde: Contains two aldehyde groups but lacks the oxan-2-yloxy group.
Oxan-2-yl derivatives: Compounds with the oxan-2-yloxy group but different core structures.
Uniqueness
2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde is unique due to the presence of both the oxan-2-yloxy group and the cyclopentane ring with an aldehyde functional group
Propiedades
Número CAS |
53229-79-1 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(oxan-2-yloxy)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h8-11H,1-7H2 |
Clave InChI |
LAHVPIKTYRFEDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2CCCC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
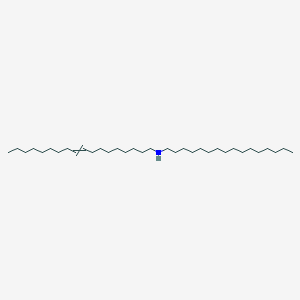
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
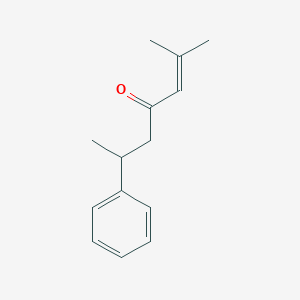
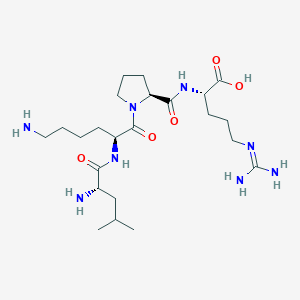
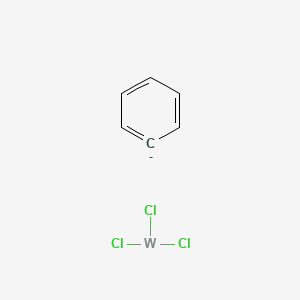
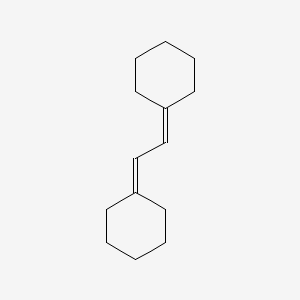
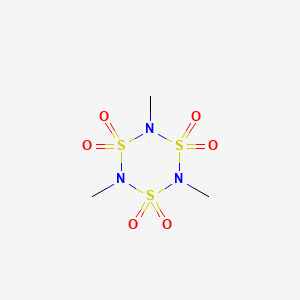
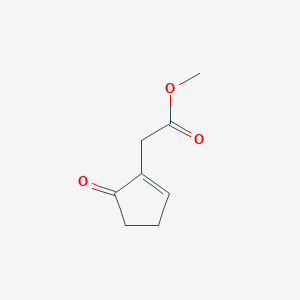
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
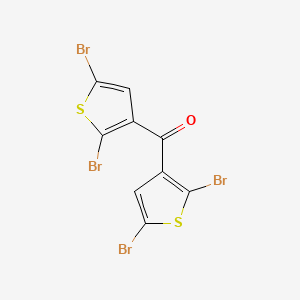
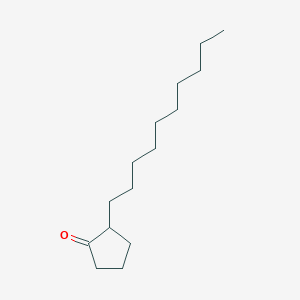
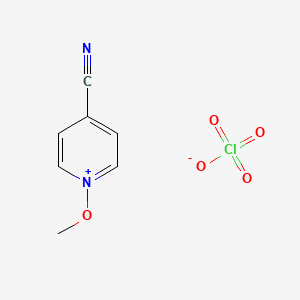
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
